molecular formula C14H13N5 B11862609 (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine

(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine

Cat. No.: B11862609
M. Wt: 251.29 g/mol
InChI Key: KAPPLQKITVMBSY-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine is a synthetic organic compound that features a purine base attached to an ethenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine base and the benzylamine.

    Formation of Ethenamine: The purine base is reacted with an appropriate aldehyde under basic conditions to form the ethenamine intermediate.

    Benzylation: The ethenamine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenamine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the purine base, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the ethenamine moiety.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted benzyl derivatives.

Chemistry:

    Synthesis of Analogues: The compound serves as a precursor for the synthesis of various analogues with potential biological activity.

Biology:

    Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in purine metabolism.

Medicine:

    Anticancer Research: The compound is investigated for its potential anticancer properties due to its ability to interfere with DNA synthesis.

Industry:

    Pharmaceuticals: It may be used in the development of new pharmaceutical agents targeting purine-related pathways.

Mechanism of Action

The mechanism of action of (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine involves its interaction with molecular targets such as enzymes involved in purine metabolism. By binding to these enzymes, the compound can inhibit their activity, leading to disruptions in DNA synthesis and cell proliferation.

Comparison with Similar Compounds

    (E)-N-Benzyl-2-(9H-purin-6-yl)ethenamine: The E-isomer of the compound, which may have different biological activity.

    N-Benzyl-2-(9H-purin-6-yl)ethanamine: A similar compound without the double bond in the ethenamine moiety.

Uniqueness:

    Isomerism: The Z-isomer configuration of (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine may confer unique biological properties compared to its E-isomer.

    Functional Groups: The presence of both the purine base and the benzyl group makes it a versatile compound for various chemical modifications.

Biological Activity

(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on a review of diverse research findings.

Chemical Structure and Properties

The compound features a benzyl group attached to an ethenamine moiety , which is linked to a purine base . Its unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

Molecular Formula

  • Molecular Formula : C13_{13}H14_{14}N4_{4}

This compound primarily acts by inhibiting enzymes involved in purine metabolism. This inhibition can disrupt DNA synthesis and cell proliferation, making it a candidate for anticancer therapies. The compound's interaction with specific molecular targets leads to significant alterations in cellular signaling pathways, particularly those involving phosphoinositide 3-kinases (PI3K) which are implicated in various diseases, including cancer and inflammatory disorders .

Biological Activities

  • Anticancer Properties :
    • Research indicates that this compound can interfere with DNA synthesis, potentially leading to anticancer effects. Its ability to inhibit cell proliferation makes it a subject of interest in cancer research .
  • Enzyme Inhibition :
    • Studies have shown that this compound can inhibit specific enzymes related to purine metabolism. This inhibition is crucial for understanding its potential therapeutic applications .
  • Receptor Modulation :
    • The compound has been evaluated for its binding affinity to various receptors, including adenosine receptors. It shows promise as a selective modulator of these receptors, which play critical roles in cellular signaling .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
9-BenzyladenineStructureKnown for cytokinin activity in plants
2-AminopurineStructureFunctions as a mutagenic agent
6-MercaptopurineStructureUsed in cancer treatment as an antimetabolite

This compound is distinguished by its ethenamine linkage, which enhances its potential for enzyme inhibition compared to other purine derivatives .

Case Studies and Research Findings

  • Anticancer Research :
    A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Interaction Studies :
    Research highlighted that the compound effectively inhibits enzymes involved in purine metabolism, leading to reduced proliferation rates in treated cells .
  • Receptor Binding Affinity :
    Investigations into the binding affinity of this compound to adenosine receptors revealed promising selectivity profiles that could be leveraged for therapeutic applications .

Properties

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

(Z)-N-benzyl-2-(7H-purin-6-yl)ethenamine

InChI

InChI=1S/C14H13N5/c1-2-4-11(5-3-1)8-15-7-6-12-13-14(18-9-16-12)19-10-17-13/h1-7,9-10,15H,8H2,(H,16,17,18,19)/b7-6-

InChI Key

KAPPLQKITVMBSY-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C\C2=C3C(=NC=N2)N=CN3

Canonical SMILES

C1=CC=C(C=C1)CNC=CC2=C3C(=NC=N2)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.